molecular formula C21H31NO4 B1327256 Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate CAS No. 898751-61-6

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate

Cat. No.: B1327256
CAS No.: 898751-61-6
M. Wt: 361.5 g/mol
InChI Key: IMPAMVWJDLXZSK-UHFFFAOYSA-N
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Description

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a morpholine ring, which is known for its diverse biological and therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate typically involves a two-step process. The first step is a Mannich reaction, where morpholine, formaldehyde, and 2-phenylacetaldehyde are reacted to form the intermediate compound. This is followed by a Michael addition reaction with ethyl 8-oxooctanoate under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential inhibitory activity against enzymes such as human legumain and cholinesterases.

    Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s due to its enzyme inhibitory properties.

    Industry: Utilized in the development of corrosion inhibitors and surface-active agents.

Mechanism of Action

The mechanism of action of Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as human legumain and cholinesterases by binding to their active sites, thereby preventing their normal function . This inhibition can modulate various biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Reboxetine: An antidepressant with a morpholine moiety.

    Moclobemide: Another antidepressant containing a morpholine ring.

    Emorfazone: An antipyretic and analgesic with a similar structure.

Uniqueness

Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a morpholine ring with an oxooctanoate ester makes it particularly effective in enzyme inhibition, setting it apart from other morpholine-containing compounds .

Properties

IUPAC Name

ethyl 8-[2-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-2-26-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-25-16-14-22/h7-10H,2-6,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPAMVWJDLXZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643573
Record name Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-61-6
Record name Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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